molecular formula C14H18N4OS B2908574 1-(4-methyl-1,3-thiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 2320576-20-1

1-(4-methyl-1,3-thiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B2908574
CAS No.: 2320576-20-1
M. Wt: 290.39
InChI Key: PXPUTVNWJWUYRD-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 1-position with a 4-methyl-1,3-thiazole-5-carbonyl group and at the 3-position with a 1-methyl-1H-pyrazol-4-yl moiety.

Properties

IUPAC Name

[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-10-13(20-9-15-10)14(19)18-5-3-4-11(8-18)12-6-16-17(2)7-12/h6-7,9,11H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPUTVNWJWUYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCC(C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-1,3-thiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multiple steps, starting with the preparation of the individual ring systems. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes, while the pyrazole and thiazole rings are often prepared through cyclization reactions involving hydrazines and thioamides, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-methyl-1,3-thiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, 1-(4-methyl-1,3-thiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool in the development of new therapeutic agents .

Medicine

In medicine, 1-(4-methyl-1,3-thiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is investigated for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of 1-(4-methyl-1,3-thiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following table summarizes structurally related compounds identified in the literature:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C₁₄H₁₆N₄O₂S 328.37 1-(4-methylthiazole-5-carbonyl), 3-(1-methylpyrazol-4-yl)piperidine Balanced lipophilicity and H-bonding
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-[(2-phenylimidazol-1-yl)methyl]piperidine (BJ49580) C₁₉H₂₁N₅OS 367.47 1-(4-methylthiadiazole-5-carbonyl), 4-(phenylimidazolylmethyl)piperidine Thiadiazole core; bulkier substituent
1-[2-(4-Methoxyphenyl)-4-methylthiazole-5-carbonyl]piperidine-4-carboxamide (Y041-0354) C₁₈H₂₁N₃O₃S 359.45 1-(thiazole-5-carbonyl), 4-carboxamide, 2-(4-methoxyphenyl) substituent Polar carboxamide group
4-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride C₈H₁₅ClN₄O₂S 266.75 Piperazine core, pyrazole-sulfonyl group High polarity due to sulfonyl and Cl⁻
4-Methyl-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)-5-(trifluoromethyl)phenyl)-... (30) C₃₄H₃₆F₃N₈O 629.30 Quinazolinyl and trifluoromethylphenyl groups Extended π-system; fluorinated substituent

Comparative Analysis

Thiazole vs. Thiadiazole Derivatives
  • The target compound and BJ49580 both feature sulfur-containing heterocycles (thiazole vs. thiadiazole). Thiadiazoles generally exhibit higher electronegativity, which may influence binding to polar enzyme pockets .
Pyrazole Substituents
  • The 1-methylpyrazol-4-yl group in the target compound is smaller and less sterically hindered compared to the phenylimidazolylmethyl group in BJ49580. This may confer better solubility and metabolic stability .
  • Compound 30 () incorporates a trifluoromethylphenyl group, which increases metabolic resistance but may reduce solubility due to hydrophobicity .
Piperidine Modifications
  • The 4-carboxamide substituent in Y041-0354 introduces hydrogen-bonding capacity, which could enhance target affinity but reduce blood-brain barrier penetration compared to the target compound’s methylpyrazole group .
  • Piperazine derivatives (e.g., ) are more polar due to the additional nitrogen, making them less suitable for CNS-targeted therapies .

Pharmacological Implications

  • Kinase Inhibition Potential: Thiazole and pyrazole moieties are prevalent in kinase inhibitors (e.g., JAK/STAT, EGFR). The target compound’s structure aligns with known ATP-competitive inhibitors, though direct activity data are absent in the provided evidence .
  • Solubility vs. Permeability : The methyl groups in the target compound likely improve lipophilicity over more polar analogs like Y041-0354, suggesting a balance between oral bioavailability and target engagement .

Biological Activity

The compound 1-(4-methyl-1,3-thiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural features. For instance, derivatives with a pyrazole scaffold have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.

In Vitro Studies

In vitro evaluations using the MTT assay have demonstrated that compounds similar to 1-(4-methyl-1,3-thiazole-5-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine exhibit varying degrees of cytotoxicity. A representative study reported median inhibitory concentrations (IC50) for related compounds ranging from 2.32μg/mL2.32\,\mu g/mL to 10.10μg/mL10.10\,\mu g/mL, indicating potent activity against cancer cells .

CompoundCell LineIC50 (μg/mL\mu g/mL)
4eMCF-75.36
4iHepG22.32

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Specifically, studies have shown that treatment with these compounds leads to an increased Bax/Bcl-2 ratio and elevated caspase 9 levels, suggesting a shift towards pro-apoptotic signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiazole and pyrazole derivatives can be significantly influenced by structural modifications. For instance:

  • Substituent Positioning : The position of substituents on the aromatic rings can drastically alter potency. For example, moving an ethoxy group from para to ortho positions resulted in a fourfold increase in cytotoxicity .
  • Moiety Variation : The introduction of different functional groups has been shown to enhance or diminish activity; for instance, replacing a phenyl group with a benzyl moiety increased the anticancer activity .

Case Studies

Several case studies have documented the efficacy of thiazole-pyrazole hybrids in preclinical settings:

  • Study on MCF-7 Cells : A compound similar to the target molecule was tested against MCF-7 cells and demonstrated significant growth inhibition through apoptosis induction .
  • In Vivo Efficacy : Animal models treated with pyrazole derivatives showed reduced tumor sizes compared to controls, underscoring the potential for therapeutic applications .

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